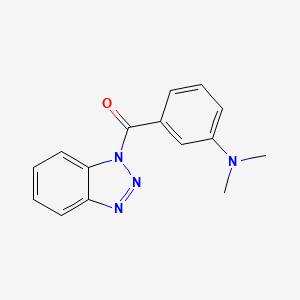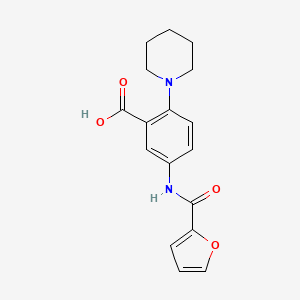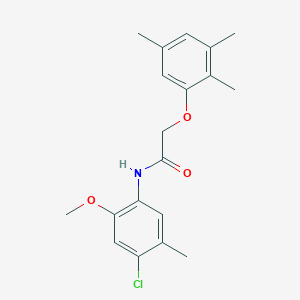
N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide, also known as FNPF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FNPF is a nitroaromatic compound that has a furan ring, a fluorine atom, and a nitro group. It is a yellow crystalline solid that is soluble in organic solvents and is stable under ambient conditions.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide is not fully understood. However, it is believed that N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide exerts its biological activity through the inhibition of certain enzymes. For example, N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of this enzyme can lead to the accumulation of DNA damage and cell death. N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide can induce apoptosis, or programmed cell death, in cancer cells. N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has also been shown to have antibacterial and antifungal activity against various strains of bacteria and fungi. In addition, N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels and various physiological effects, such as increased heart rate and muscle contraction.
Advantages and Limitations for Lab Experiments
N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it suitable for various experimental procedures. However, N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has some limitations as well. It is a toxic compound that can pose health risks if not handled properly. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide. One area of research could focus on the development of N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide derivatives with improved biological activity and reduced toxicity. Another area of research could focus on the use of N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide and its potential applications in various fields, such as medicinal chemistry and materials science.
Synthesis Methods
N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3-nitrophenol with methyl isocyanate and furfurylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with acetic anhydride to yield N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide. The purity of the compound can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has been studied as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has also been investigated for its antibacterial and antifungal properties. In materials science, N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-(4-fluoro-3-nitrophenyl)-5-methyl-2-furamide has been used as a reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4/c1-7-2-5-11(19-7)12(16)14-8-3-4-9(13)10(6-8)15(17)18/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAUVSITDJHNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)

![N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)
![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5831219.png)
![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)


![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5831243.png)
![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)


![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)